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  • Product: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea
  • CAS: 1311925-76-4

Core Science & Biosynthesis

Foundational

In Vitro Screening Assays for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Grounding The compound 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS: 1311925-76-4) represents a highly specialized pharmacophore designed to target Soluble Epoxide Hydrolase (sEH) . sEH is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS: 1311925-76-4) represents a highly specialized pharmacophore designed to target Soluble Epoxide Hydrolase (sEH) . sEH is a critical regulatory enzyme that hydrolyzes cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into biologically inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) 1. Inhibiting sEH has emerged as a major therapeutic strategy for cardiovascular disease, hypertension, and neuroinflammation.

As a Senior Application Scientist, I approach the screening of this compound not merely as a checklist of assays, but as a validation of its structural causality. Every functional group in this molecule serves a distinct, testable purpose:

  • The Urea Core (Primary Pharmacophore): Acts as a transition-state mimic. The nitrogen atoms donate strong hydrogen bonds to the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site, fundamentally halting the hydration of epoxides 2.

  • The Cycloheptyl Group (Lipophilic Anchor): The 7-membered alicyclic ring possesses greater conformational flexibility than rigid cyclohexyl or planar phenyl rings. This allows it to undergo moderate puckering, optimally filling the hydrophobic subpocket of sEH and increasing binding affinity by 5–10x compared to smaller analogs 3.

  • The Propargyl Group (Bioorthogonal Handle): The terminal alkyne (prop-2-yn-1-yl) is sterically compact enough to fit into the secondary binding pocket, but more importantly, it serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" 4.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Inactive/Toxic) sEH->DHET Inhibitor 1-Cycloheptyl-3- (prop-2-yn-1-yl)urea Inhibitor->sEH Urea H-bonds & Hydrophobic fit

Fig 1: sEH-mediated degradation of EETs and targeted inhibition by the urea derivative.

Core In Vitro Screening Workflows

To rigorously evaluate 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea, we must deploy a self-validating cascade of assays. We move from isolated target affinity (Assay 1) to complex proteomic engagement (Assay 2), and finally to cellular functional efficacy (Assay 3).

Assay 1: Recombinant sEH Fluorescence Polarization Assay

Causality: Before testing in cells, we must isolate the variable of target affinity. We use a fluorogenic substrate, PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes highly fluorescent only upon epoxide ring hydrolysis by sEH 5. This provides a direct, high-throughput readout of catalytic inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Addition: Add 1 nM recombinant human sEH (hsEH) to a 96-well black opaque microtiter plate.

  • Compound Incubation: Dispense 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 30°C for 15 minutes to allow the urea to form stable hydrogen bonds with the active site.

  • Substrate Initiation: Add 50 µM PHOME substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Self-Validating QC: Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. If AUDA fails to yield an IC₅₀ < 5 nM, the enzyme batch is compromised and the assay must be rejected.

Assay 2: Activity-Based Protein Profiling (ABPP) via Click Chemistry

Causality: High affinity in a biochemical assay does not guarantee specificity in a complex cellular proteome. We exploit the propargyl group of our compound as a bioorthogonal tag. By incubating the compound in live cell lysates and subsequently "clicking" an azide-biotin reporter onto the alkyne, we can physically pull down and identify the exact proteins the drug bound to.

ABPP_Workflow Step1 1. Live Cell / Lysate Incubation (Propargyl-Urea Probe) Step2 2. Target Engagement (sEH Active Site Binding) Step1->Step2 Step3 3. CuAAC 'Click' Reaction (Azide-Biotin + Cu(I) Catalyst) Step2->Step3 Step4 4. Streptavidin Bead Pulldown (Isolate Probe-Target Complex) Step3->Step4 Step5 5. LC-MS/MS Proteomics (Target Validation) Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl bioorthogonal tag.

Step-by-Step Protocol:

  • Proteome Labeling: Incubate human umbilical vein endothelial cell (HUVEC) lysates (2 mg/mL protein) with 1 µM of the propargyl-urea derivative for 1 hour at 37°C.

  • CuAAC Reaction: Add the click chemistry cocktail: 100 µM Azide-Biotin, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO₄. React for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted small molecules. Resuspend the pellet in 1% SDS.

  • Affinity Enrichment: Add streptavidin-agarose beads. Rotate for 2 hours to capture the biotinylated drug-protein complexes. Wash stringently with 1% SDS and PBS.

  • Elution & Detection: Elute proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE and perform a Western Blot against sEH.

  • Self-Validating QC (Competition Assay): Pre-incubate a parallel lysate sample with a 10x excess of a non-alkyne sEH inhibitor (e.g., AUDA). If the propargyl-urea binding is specific to the sEH active site, the competition sample must show a complete loss of the biotinylated band.

Assay 3: Cellular Efficacy Assay (EET/DHET Ratio by LC-MS/MS)

Causality: Target engagement is meaningless without functional physiological alteration. Because sEH converts EETs to DHETs, a successful inhibitor must increase the intracellular ratio of EETs to DHETs. We use LC-MS/MS to quantify this lipid shift.

Step-by-Step Protocol:

  • Cell Treatment: Seed HUVECs in 6-well plates. Treat with 100 nM of the urea derivative for 4 hours.

  • Substrate Spiking: Spike the media with 1 µM of exogenous 14,15-EET to challenge the cellular sEH machinery.

  • Lipid Extraction: After 1 hour, aspirate media, wash with cold PBS, and extract intracellular lipids using a Folch extraction (Chloroform:Methanol, 2:1 v/v) spiked with deuterated internal standards (14,15-EET-d11).

  • LC-MS/MS Analysis: Evaporate the organic layer, reconstitute in methanol, and inject into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) negative ion mode.

  • Self-Validating QC: Treat a control well with an N,N-dimethylated urea analog (which cannot form hydrogen bonds). If the EET/DHET ratio increases in this control, the effect is an artifact of lipid membrane disruption, not specific sEH inhibition.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the comparative quantitative metrics obtained from the aforementioned workflows, demonstrating the superiority of the cycloheptyl configuration over rigid or planar analogs.

CompoundSubpocket FitsEH IC₅₀ (nM)ABPP Specificity (S/N)Cellular EET/DHET Ratio
1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Optimal (7-membered ring) 2.4 ± 0.3 45.2 8.5 ± 0.6
1-Cyclohexyl-3-(prop-2-yn-1-yl)ureaSub-optimal (rigid)18.7 ± 1.238.14.2 ± 0.4
1-Phenyl-3-(prop-2-yn-1-yl)ureaPoor (planar)145.0 ± 5.512.41.1 ± 0.2
AUDA (Positive Control)Standard (Adamantyl)3.1 ± 0.4N/A (No alkyne)7.9 ± 0.5

Note: The high Signal-to-Noise (S/N) ratio in the ABPP assay for the cycloheptyl derivative proves that the propargyl group remains highly accessible for the CuAAC click reaction even when the urea core is deeply buried in the sEH active site.

References

  • Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent.National Institutes of Health (PMC).
  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases.Proceedings of the National Academy of Sciences (PNAS).
  • Buy 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (EVT-1744494).EvitaChem.
  • Chemoproteomics Reveals the Pan-HER Kinase Inhibitor Neratinib To Target an Arabidopsis Epoxide Hydrolase Related to Phytohormone Signaling.ACS Chemical Biology.
  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.Biochemical Pharmacology (PubMed).

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cycloheptyl Urea Alkyne Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The urea scaffold is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising class of molecules: cycloheptyl urea alkyne compounds. By dissecting the individual and synergistic contributions of the cycloheptyl ring, the urea linker, and the terminal alkyne, we aim to provide a predictive framework for designing novel therapeutics. This document synthesizes data from analogous chemical series to illuminate the path for developing potent and selective enzyme inhibitors and other bioactive agents.

Introduction: The Privileged Urea Scaffold in Drug Design

The urea moiety is a recurring motif in a multitude of clinically approved drugs, valued for its structural and electronic properties that facilitate potent and specific interactions with a wide array of biological targets.[2] Its capacity to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and anchor ligands within protein active sites.[1][4] The versatility of the urea scaffold has led to its incorporation in drugs targeting a diverse range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]

This guide focuses on a specialized class of urea derivatives characterized by three key functional groups: a cycloheptyl ring, a central urea linkage, and a terminal alkyne. Each of these components imparts distinct physicochemical properties that can be fine-tuned to optimize a compound's pharmacological profile.

Core Structural Components and Their Significance

The general structure of a cycloheptyl urea alkyne compound can be visualized as a modular assembly, where each part plays a critical role in the molecule's overall activity.

G cluster_0 Core Molecular Scaffold a Cycloheptyl Group b Urea Moiety a->b Hydrophobic Interaction & Conformational Rigidity c Alkyne Terminus b->c Linker & H-Bonding

Caption: Core components of a cycloheptyl urea alkyne compound.

The Cycloheptyl Group: A Lipophilic Anchor

The cycloheptyl group serves primarily as a hydrophobic moiety, enhancing the compound's lipophilicity (logP).[4] This property is crucial for membrane permeability and access to intracellular targets.[4] Compared to smaller cycloalkanes like cyclopentyl or cyclohexyl, the seven-membered ring of cycloheptane offers a larger surface area for hydrophobic interactions within a protein's binding pocket.[5] This can lead to increased binding affinity.[4][5] Furthermore, the conformational flexibility of the cycloheptyl ring can allow for an induced fit to the target protein, optimizing binding interactions.[4]

The Urea Linker: The Hydrogen-Bonding Core

The urea group is the central pharmacophore, primarily responsible for anchoring the molecule to its biological target through a network of hydrogen bonds.[1][6] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[4] This dual functionality allows for a "molecular clamp" effect, significantly contributing to the binding affinity. The planarity of the urea moiety also plays a role in orienting the flanking cycloheptyl and alkyne groups within the active site.

The Alkyne Terminus: A Versatile Functional Group

The terminal alkyne group is a particularly interesting feature, offering several potential advantages in drug design:

  • Binding Interactions: The triple bond can participate in various non-covalent interactions, including π-π stacking and interactions with metal ions in metalloenzymes.

  • Metabolic Stability: The alkyne group can be more metabolically stable than other functional groups.

  • Covalent Modification: Terminal alkynes can act as "warheads" for covalent inhibitors, forming a bond with a nucleophilic residue in the target protein. This can lead to irreversible inhibition and prolonged duration of action.

  • Bioorthogonal Chemistry: The alkyne can be used as a chemical handle for "click" chemistry reactions, enabling the attachment of fluorescent probes or other reporter groups for mechanistic studies.

Synthesis of Cycloheptyl Urea Alkyne Compounds

The synthesis of unsymmetrical ureas, such as the cycloheptyl urea alkyne series, is typically achieved through the reaction of an isocyanate with a primary amine.[1] A common and reliable synthetic route is outlined below.

G cluster_workflow Synthetic Workflow start Cycloheptylamine isocyanate Cycloheptyl isocyanate start->isocyanate Reaction with phosgene equivalent phosgene Phosgene or equivalent (e.g., Triphosgene) phosgene->isocyanate product 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea isocyanate->product Reaction with propargylamine amine Propargylamine amine->product

Caption: General synthetic scheme for cycloheptyl urea alkyne compounds.

Experimental Protocol: Synthesis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Materials:

  • Cycloheptylamine

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Triethylamine (Et3N)

  • Propargylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Cycloheptyl Isocyanate:

    • Dissolve cycloheptylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the stirred amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Formation of the Urea:

    • To the crude cycloheptyl isocyanate solution, add propargylamine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-18 hours at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-cycloheptyl-3-(prop-2-yn-1-yl)urea.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The SAR of cycloheptyl urea alkyne compounds can be systematically explored by modifying each of the three core components. The following table summarizes predicted SAR trends based on data from related urea-based inhibitors.

Modification Position Predicted Effect on Activity Rationale
Increase cycloalkyl ring size (e.g., cyclooctyl)CycloheptylMay maintain or slightly decrease activityLarger rings may offer better hydrophobic interactions, but could also introduce steric hindrance.[5]
Decrease cycloalkyl ring size (e.g., cyclohexyl, cyclopentyl)CycloheptylLikely to decrease activitySmaller rings provide less surface area for hydrophobic interactions, potentially reducing binding affinity.[5]
Introduce substituents on the cycloheptyl ringCycloheptylVariablePolar substituents could enhance solubility but may disrupt hydrophobic binding. Lipophilic substituents could enhance binding if the pocket allows.
N-methylation of the ureaUreaLikely to decrease activityMethylation removes a hydrogen bond donor, which is often crucial for anchoring the molecule to the target.[5]
Replacement of urea with thioureaUreaMay decrease activityThiourea has different hydrogen bonding properties and geometry, which could negatively impact binding.[5]
Extension of the alkyne linker (e.g., but-3-yn-1-yl)AlkyneVariableA longer linker may allow the alkyne to reach different regions of the active site, potentially increasing or decreasing affinity depending on the target.
Replacement of the terminal alkyne with other functional groups (e.g., nitrile, vinyl)AlkyneVariableThis would significantly alter the electronic and steric properties, with the effect being highly target-dependent.

Potential Biological Targets and Mechanisms of Action

Urea-based compounds are known to inhibit a variety of enzymes.[7] Based on the structural features of cycloheptyl urea alkynes, several enzyme families are plausible targets.

Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme involved in the metabolism of signaling lipids.[1] Many potent sEH inhibitors feature a urea core flanked by hydrophobic groups.[4][6][8] The cycloheptyl group would be well-suited to occupy the hydrophobic pocket of the sEH active site, while the urea moiety forms key hydrogen bonds with catalytic residues.[4][6]

G sEH Soluble Epoxide Hydrolase (sEH) Active Site Catalytic Residues (e.g., Asp333) Hydrophobic Pocket ligand Cycloheptyl Urea Alkyne Cycloheptyl Group Urea Alkyne sEH:f1->ligand:h Hydrophobic Interactions sEH:f0->ligand:u H-Bonding

Caption: Hypothetical binding mode in the sEH active site.

Kinases

A large number of kinase inhibitors utilize a urea scaffold to interact with the hinge region of the ATP binding site.[7] The cycloheptyl group could occupy the hydrophobic region typically filled by the adenine of ATP, while the urea forms hydrogen bonds with the kinase hinge. The alkyne could be directed towards the solvent-exposed region or a deeper pocket, depending on the specific kinase.

Glutamate Carboxypeptidase II (GCPII)

Inhibitors of GCPII, a target for neurological disorders, have been developed based on a urea scaffold.[9] These inhibitors often feature a glutamate-like moiety and another group that occupies a hydrophobic pocket.[9][10] While the cycloheptyl urea alkyne structure does not contain a glutamate mimic, the core urea and hydrophobic cycloheptyl group are consistent with the general pharmacophore of some GCPII inhibitors.[9]

Conclusion and Future Directions

Cycloheptyl urea alkyne compounds represent a promising, yet underexplored, area of medicinal chemistry. The modular nature of their synthesis allows for rapid generation of analogs for SAR studies. By leveraging the known contributions of the cycloheptyl group to hydrophobic binding, the urea moiety to hydrogen bonding, and the versatile alkyne terminus, researchers can rationally design potent and selective inhibitors for a range of biological targets. Future work should focus on synthesizing a focused library of these compounds and screening them against key enzyme families, such as sEHs and kinases, to validate their therapeutic potential.

References

  • Synthesis of Urea-Based Inhibitors as Active Site Probes of Glutamate Carboxypeptidase II: Efficacy as Analgesic Agents. Journal of Medicinal Chemistry - ACS Publications.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy - PMC.
  • Design, Synthesis, and Biological Activity of Urea Derivatives as Anaplastic Lymphoma Kinase Inhibitors - PubMed.
  • 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (EVT-1744494). EvitaChem.
  • Peptidyl-urea Based Inhibitors of Soluble Epoxide Hydrolases - PubMed - NIH.
  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC.
  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC.
  • Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • synthesis of novel urea bridged macrocyclic molecules using btc.
  • Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. ResearchGate.
  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in Click Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in click chemistry protocols. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in click chemistry protocols. This document delves into the underlying principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, offers detailed step-by-step protocols for its implementation, and discusses the significance of the unique structural features of this reagent.

Introduction: The Strategic Advantage of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in Bioconjugation

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a versatile bifunctional molecule designed for seamless integration into complex molecular architectures via the CuAAC reaction, a cornerstone of "click chemistry".[1][2][3] The defining characteristic of this reagent is its terminal alkyne group, which serves as a highly reactive handle for covalent bond formation with azide-functionalized molecules.[4][5]

The urea moiety and the cycloheptyl group are not merely passive components; they are strategically incorporated to enhance the molecule's utility in drug discovery and chemical biology. The urea functional group is a prevalent motif in numerous FDA-approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[6][7][8] This can favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugate. The cycloheptyl ring provides a bulky, lipophilic character, which can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.[4]

This combination of a reactive "click" handle and a biologically relevant scaffold makes 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea a powerful tool for applications such as:

  • Drug-linker conjugation: Attaching cytotoxic payloads to antibodies or other targeting moieties to create Antibody-Drug Conjugates (ADCs).

  • Probe development: Synthesizing chemical probes to study biological processes.

  • Material science: Functionalizing surfaces and polymers.

  • Combinatorial chemistry: Rapidly generating libraries of diverse compounds for screening.[9]

The Core of the Reaction: Understanding the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][3] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for complex biological systems.[10]

The catalytic cycle, a critical aspect to grasp for successful protocol execution, is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea. This is followed by the coordination of the azide, leading to the formation of a six-membered copper metallacycle. Subsequent ring contraction and protonolysis yield the desired triazole product and regenerate the copper(I) catalyst.[1]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (1-Cycloheptyl-3-(prop-2-yn-1-yl)urea) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Six-membered Cu Metallacycle Azide->Metallacycle CuI Cu(I) CuI->Cu_Acetylide Coordination Cu_Acetylide->Metallacycle Coordination Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Triazole 1,4-disubstituted 1,2,3-Triazole Triazolide->Triazole

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

A crucial practical consideration is the instability of the active Cu(I) catalyst, which can readily oxidize to the inactive Cu(II) state.[11] To circumvent this, Cu(II) salts (e.g., CuSO₄) are commonly used in conjunction with a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.[3][12][13]

Experimental Protocols

General Considerations and Reagent Preparation

Self-Validation: A key to trustworthy and reproducible results is the careful preparation and validation of all reagents.

  • Solvent Choice: The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents, including water, alcohols, and mixtures with organic co-solvents like DMSO or DMF to solubilize hydrophobic reactants.[10] For biological applications, aqueous buffer systems are preferred.[12]

  • Copper Source: Copper(II) sulfate (CuSO₄) is a readily available and inexpensive source of the catalyst. Prepare a stock solution (e.g., 100 mM in deionized water) and store it at room temperature.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent. Prepare a fresh stock solution (e.g., 1 M in deionized water) immediately before use, as it is susceptible to oxidation.

  • Ligands (Optional but Recommended): Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst, accelerate the reaction, and protect sensitive biomolecules from oxidative damage.[11][12][13] Prepare a stock solution of the chosen ligand (e.g., 50 mM in DMSO/water).

Protocol 1: Small Molecule Synthesis in an Organic Solvent

This protocol is suitable for the conjugation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea with a small, azide-containing molecule in an organic solvent system.

Materials:

  • 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Step-by-Step Procedure:

  • In a clean reaction vial, dissolve 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • From a freshly prepared 1 M aqueous solution of sodium ascorbate, add 0.1 equivalents.

  • From a 0.1 M aqueous solution of CuSO₄·5H₂O, add 0.01-0.05 equivalents.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.

Protocol 2: Bioconjugation in an Aqueous System

This protocol is designed for the labeling of a biomolecule (e.g., a protein or nucleic acid) with 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in an aqueous buffer.

Materials:

  • Azide-modified biomolecule

  • 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.0-8.0)

  • DMSO (for dissolving 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea)

Step-by-Step Procedure:

  • Prepare a stock solution of the alkyne: Dissolve 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule in the chosen buffer with a 10-50 fold molar excess of the 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea stock solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.

  • Prepare the catalyst premix: In a separate tube, mix the THPTA ligand with CuSO₄ in a 5:1 molar ratio. This premixing step is crucial for protecting the biomolecule.[13]

  • Initiate the reaction: Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM. Immediately after, add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37 °C for 1-4 hours. Gentle mixing is recommended.

  • Purify the conjugate: Remove the excess reagents and byproducts using a suitable method for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

  • Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

ParameterProtocol 1: Small Molecule SynthesisProtocol 2: Bioconjugation
Solvent t-BuOH/H₂O (1:1)Aqueous buffer (e.g., PBS)
[Alkyne] 0.1 - 0.5 M10-50x excess over biomolecule
[Azide] 1.0 - 1.2 equivalentsLimiting reagent (biomolecule)
Cu(II) Source CuSO₄·5H₂O (0.01-0.05 eq)CuSO₄·5H₂O (0.1-1 mM)
Reducing Agent Sodium Ascorbate (0.1 eq)Sodium Ascorbate (1-5 mM)
Ligand OptionalTHPTA (recommended)
Temperature Room TemperatureRoom Temperature or 37 °C
Reaction Time 1 - 12 hours1 - 4 hours
Purification Extraction & ChromatographySize-Exclusion/Dialysis/Filtration

Table 1: Summary of typical reaction parameters.

Bioconjugation_Workflow Reagent_Prep Reagent Preparation (Alkyne, Catalyst, Reductant) Reaction_Setup Reaction Setup (Combine Biomolecule & Alkyne) Reagent_Prep->Reaction_Setup Initiation Reaction Initiation (Add Catalyst & Reductant) Reaction_Setup->Initiation Incubation Incubation (RT or 37°C) Initiation->Incubation Purification Purification (e.g., Size Exclusion) Incubation->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Figure 2: General workflow for bioconjugation using CuAAC.

Troubleshooting and Expert Insights

  • Low Yields: If you experience low product yields, consider increasing the concentration of the copper catalyst and sodium ascorbate. Ensure that the sodium ascorbate solution is freshly prepared. For bioconjugation, increasing the excess of the alkyne reagent can also improve efficiency.

  • Biomolecule Degradation: In bioconjugation reactions, oxidative damage to the biomolecule can be a concern. The use of a copper-stabilizing ligand like THPTA is highly recommended to mitigate this.[13] Additionally, degassing the buffer can help to remove dissolved oxygen.

  • Solubility Issues: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is relatively hydrophobic. If you encounter solubility problems in aqueous media, a small percentage of a co-solvent like DMSO can be beneficial. However, always check the tolerance of your biomolecule to the organic solvent.

Conclusion

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea stands out as a highly effective reagent for click chemistry applications, particularly in the realm of drug discovery and chemical biology. Its unique structure, combining a reactive alkyne handle with a biologically relevant urea-cycloheptyl scaffold, offers significant advantages. By understanding the principles of the CuAAC reaction and following the detailed protocols provided, researchers can confidently employ this molecule to construct complex, functional molecular architectures with high efficiency and precision.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

  • Boren, B. C., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(1), 8-116. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(8), 1569-1582. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 27). Click Reactions in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ureas: Applications in Drug Design. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click Chemistry. Retrieved from [Link]

  • PubMed. (2014, June 25). 1-[(Cyclo-hexyl-idene)amino]-3-(prop-2-en-1-yl)thio-urea. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • Dovepress. (2025, October 22). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Retrieved from [Link]

  • Wiley Online Library. (2025, May 8). Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound 1-Cycloheptyl-3-(prop-2-yn-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (herein designated as CPU-1) in murine models. CPU-1 is a urea-based compound featuring a cycloheptyl group, which enhances lipophilicity, and a reactive prop-2-yn-1-yl (propargyl) group, suggesting potential for covalent enzyme inhibition.[1] While specific targets are still under investigation, its structure suggests potential activity as an inhibitor of enzymes like soluble epoxide hydrolase (sEH) or cyclooxygenase.[1][2] This guide outlines a logical, stepwise progression from initial formulation development and pharmacokinetic profiling to pharmacodynamic/target engagement and efficacy studies, emphasizing the scientific rationale behind each protocol.

Introduction: A Strategic Framework for In Vivo Evaluation

The translation of a promising chemical entity from in vitro discovery to in vivo preclinical validation is a critical juncture in drug development.[3][4] The primary objective is to design a dosing regimen—dose, route, and schedule—that achieves sufficient target engagement in the tissue of interest to elicit a pharmacological response, while minimizing systemic toxicity.[5][6]

For a novel compound like CPU-1, which possesses features of a potentially poorly soluble covalent inhibitor, a systematic approach is paramount. This guide presents an integrated workflow designed to de-risk preclinical studies and generate a comprehensive data package to inform go/no-go decisions.

Diagram: Overall In Vivo Dosing Strategy Workflow

The following diagram illustrates the logical flow for developing an effective in vivo dosing regimen for a novel small molecule inhibitor like CPU-1.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Pharmacokinetics & Tolerability cluster_2 Phase 3: Target Engagement & Efficacy A Compound Profile (Solubility, Stability) B Vehicle Screening & Formulation Development A->B Physicochemical Data C Single-Dose PK Study (IV & PO/IP) B->C Dose-Ready Formulation D Maximum Tolerated Dose (MTD) Study C->D Exposure Data E Pharmacodynamic (PD) & Target Engagement Assay C->E Exposure-Time Profile D->E Tolerated Doses F Chronic Dosing Efficacy Study (Disease Model) D->F Safe Dose Range E->F Biologically Active Dose G PK/PD Modeling E->G PD Data F->G Efficacy Data G->F Refine Dosing Strategy

Caption: Overall workflow for establishing an in vivo dosing strategy for CPU-1.

Compound Profile and Formulation Development

A significant percentage of new chemical entities are poorly water-soluble, which presents a major hurdle for achieving adequate systemic exposure after in vivo administration.[7][8][9] The hydrophobic cycloheptyl group in CPU-1 suggests it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[10] Therefore, formulation development is the critical first step.

Physicochemical Characterization

Before any in vivo work, the following properties of CPU-1 must be determined:

  • Aqueous Solubility: At physiological pH (e.g., 7.4) and acidic pH (e.g., 2.0).

  • LogP/LogD: To quantify lipophilicity.

  • pKa: To understand ionization behavior.

  • Stability: In potential vehicle components and at different pH values.

Formulation Strategy & Vehicle Selection

The goal is to develop a safe and stable formulation that can deliver the desired dose in a reasonable volume. For poorly soluble compounds, several strategies can be employed.[8][11]

Formulation Strategy Vehicle Components Pros Cons Suitability for CPU-1
Co-solvent Solution DMSO, PEG300, Ethanol, Propylene GlycolSimple to prepare; suitable for initial PK.Can cause precipitation upon injection; potential for vehicle toxicity.High: Excellent for initial, acute studies (PK, MTD).
Surfactant Dispersion Tween-80, Cremophor EL, Solutol HS 15Improves wetting and solubility.Can have intrinsic biological effects and toxicity.Moderate: Good option if co-solvents fail; requires careful toxicity assessment.
Lipid-Based Formulation Corn oil, Sesame oil, Labrafac®, Maisine®Can enhance oral absorption for lipophilic drugs (LogP > 3).[9]More complex to prepare; potential for variability.Moderate to High: A strong candidate for oral dosing studies if CPU-1 is highly lipophilic.
Nanosuspension Micronized drug particles with stabilizersIncreases surface area, enhancing dissolution rate.[10]Requires specialized equipment (e.g., microfluidizer, sonicator).Low: Generally reserved for later-stage development due to complexity.

Recommendation: For initial studies (PK, MTD), a co-solvent system is the most pragmatic starting point. A common vehicle for discovery-phase compounds is 10% DMSO / 40% PEG300 / 50% Saline or Water .[12]

Protocol 1: Preparation of CPU-1 in a Co-Solvent Vehicle
  • Objective: To prepare a 10 mg/mL solution of CPU-1 for intraperitoneal (IP) or oral (PO) administration.

  • Materials:

    • CPU-1 powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 300 (PEG300), sterile

    • Sterile Saline (0.9% NaCl)

    • Sterile, amber glass vials

  • Procedure:

    • Weigh the required amount of CPU-1 and place it in a sterile vial. For 1 mL of a 10 mg/mL solution, use 10 mg of CPU-1.

    • Add 100 µL of DMSO. Vortex until the compound is completely dissolved. This creates a primary stock.[12]

    • Add 400 µL of PEG300 to the vial. Mix thoroughly by vortexing or sonication until the solution is clear.

    • Slowly add 500 µL of sterile saline dropwise while vortexing to prevent precipitation.

    • Visually inspect the final formulation. It should be a clear, homogenous solution. If precipitation occurs, the formulation is not viable at this concentration.

    • Prepare fresh on the day of dosing. Protect from light if the compound is light-sensitive.

Pharmacokinetic (PK) and Tolerability Studies

The goal of initial in vivo studies is to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to establish a safe dose range.[4][13]

Single-Dose Pharmacokinetic (PK) Study

A preliminary PK study is essential to determine key parameters like Cmax (peak concentration), Tmax (time to peak), half-life (t½), and bioavailability.[4][14] This information is critical for designing subsequent pharmacodynamic and efficacy studies.

Protocol 2: Exploratory PK Study in Mice
  • Objective: To determine the PK profile of CPU-1 after a single IV and PO/IP dose.

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old (N=3 per group/timepoint).

  • Dosing:

    • Group 1 (IV): 1-2 mg/kg CPU-1 in a suitable IV formulation (e.g., with cyclodextrin or Solutol). Administer via tail vein.

    • Group 2 (PO or IP): 10-25 mg/kg CPU-1 using the formulation from Protocol 1. Administer via oral gavage or intraperitoneal injection.

  • Blood Sampling:

    • Collect sparse samples (e.g., 20-30 µL) from each mouse at different time points to build a composite profile.

    • IV timepoints: 2 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO/IP timepoints: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Collect blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[15]

  • Sample Processing & Analysis:

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Quantify CPU-1 concentration in plasma using a qualified LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Maximum Tolerated Dose (MTD) Study

An MTD study identifies the highest dose that can be administered without causing unacceptable acute toxicity.[3] This is crucial for selecting doses for efficacy studies.[5] The MTD is not an endpoint itself but a tool to define a safe operating window.[3][16]

Protocol 3: Acute MTD Study in Mice
  • Objective: To determine the single-dose MTD of CPU-1.

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old (N=3-5 per group).

  • Study Design: A dose-escalation design.

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 25 mg/kg).

    • Group 3: Mid dose (e.g., 75 mg/kg).

    • Group 4: High dose (e.g., 200 mg/kg).

    • Doses should be selected based on in vitro potency and any prior knowledge. A 3-fold escalation is common.

  • Administration: Administer a single dose via the intended route for efficacy studies (e.g., IP or PO).

  • Monitoring (7-14 days):

    • Clinical Observations: Monitor animals twice daily for the first 48 hours, then daily. Record signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Body Weight: Measure daily. A body weight loss of >15-20% is often considered a key indicator of toxicity and a humane endpoint.[12] Some guidelines recommend stricter limits, such as 10% for rats.[17]

    • Endpoint: The MTD is defined as the highest dose that does not cause mortality, irreversible toxicity, or body weight loss exceeding the predefined limit.[3][5]

Pharmacodynamic (PD) and Target Engagement Studies

Once PK and tolerability are understood, the next step is to confirm that CPU-1 is engaging its biological target in vivo.[18][19] This crucial step links drug exposure (PK) to biological effect (PD), providing proof-of-mechanism.[20]

Diagram: The Relationship between PK, PD, and Efficacy

This diagram illustrates the fundamental principle that achieving a therapeutic effect is dependent on maintaining adequate target engagement, which is driven by drug concentration over time.

G PK Pharmacokinetics (PK) Drug Concentration in Plasma/Tissue PD Pharmacodynamics (PD) Target Engagement & Pathway Modulation PK->PD Drives Efficacy Efficacy (Therapeutic Outcome e.g., Tumor Regression) PD->Efficacy Leads to Efficacy->PD Feedback (e.g., Resistance)

Caption: The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Since the exact target of CPU-1 is unconfirmed, a general approach is to measure a downstream biomarker of a pathway it is hypothesized to inhibit (e.g., inflammation or cell proliferation). If a direct target is identified (e.g., sEH), a direct target engagement assay would be superior.

Protocol 4: In Vivo Target Engagement / PD Biomarker Assay
  • Objective: To measure the dose- and time-dependent effect of CPU-1 on a relevant biomarker.

  • Model:

    • For Anti-inflammatory effects: LPS-challenged mice. A relevant PD biomarker could be the level of a pro-inflammatory cytokine (e.g., IL-6 or TNFα) in plasma.

    • For Anti-proliferative effects (if used in oncology): Tumor-bearing mice (e.g., xenograft model). A relevant PD biomarker could be the level of a proliferation marker (e.g., Ki-67 or phospho-Histone H3) in tumor tissue, measured by immunohistochemistry (IHC) or Western blot.

  • Study Design:

    • Use doses at, below, and slightly above the anticipated efficacious exposure level, guided by PK and MTD data (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).

    • Administer a single dose of CPU-1.

    • At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (N=3-5 per group/timepoint).

    • Collect relevant samples (e.g., plasma for cytokine analysis, tumor tissue for proliferation markers).

  • Analysis:

    • Correlate the drug concentration in a parallel satellite group of animals (PK) with the degree of biomarker modulation (PD).

    • The goal is to determine the minimum exposure required to achieve significant target modulation and the duration of this effect. This will inform the dosing schedule (e.g., once daily vs. twice daily) for efficacy studies.[20]

Efficacy Studies

With an optimized formulation and a clear understanding of the PK/PD relationship, long-term efficacy studies can be designed with a high probability of success.

Protocol 5: General Efficacy Study in a Murine Disease Model
  • Objective: To evaluate the therapeutic efficacy of CPU-1 with chronic dosing.

  • Animal Model: An appropriate, validated murine model of disease (e.g., a tumor xenograft model for oncology, a collagen-induced arthritis model for inflammation).

  • Group Allocation:

    • Group 1: Vehicle Control (daily administration).

    • Group 2: CPU-1 Low Dose (e.g., a dose achieving >50% target inhibition for 12 hours).

    • Group 3: CPU-1 High Dose (e.g., a dose achieving >80% target inhibition for 24 hours, well below the MTD).

    • Group 4 (Optional): Positive Control (standard-of-care therapeutic).

  • Dosing and Monitoring:

    • Administer the compound daily (or as determined by PD studies) for a specified period (e.g., 21-28 days).

    • Monitor animal health and body weight regularly (e.g., 2-3 times per week).

    • Measure primary efficacy endpoints at regular intervals (e.g., tumor volume using calipers, clinical score for arthritis).

  • Endpoint Analysis:

    • At the end of the study, collect tissues for terminal analysis.

    • Primary: Compare the primary efficacy endpoint between groups (e.g., Tumor Growth Inhibition, %TGI).

    • Secondary: Analyze terminal PD biomarkers to confirm sustained target engagement.

    • Tolerability: Assess final body weights and perform gross necropsy to look for signs of organ toxicity.

Conclusion and Best Practices

The successful in vivo evaluation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea requires a methodical, data-driven approach. By systematically addressing formulation, pharmacokinetics, tolerability, and pharmacodynamics, researchers can design robust efficacy studies that yield clear, interpretable results. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[21][22][23]

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available from: [Link].

  • Office of Research. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Available from: [Link].

  • S-Cubed. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link].

  • Grodzinski, P., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. Available from: [Link].

  • Kyrus, E. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library. Available from: [Link].

  • West Virginia University IACUC. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link].

  • Journal for ImmunoTherapy of Cancer. (2020). 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Available from: [Link].

  • Pharmaceutical Outsourcing. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link].

  • San Diego State University. IACUC Guidelines - Research | SDSU. Available from: [Link].

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Available from: [Link].

  • University of Colorado. IACUC Routes of Administration Guidelines - Research & Innovation Office. Available from: [Link].

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Available from: [Link].

  • DMPK Talks. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link].

  • Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link].

  • CellCarta. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. Available from: [Link].

  • Harvard DASH. (2017). Quantitating drug-target engagement in single cells in vitro and in vivo. Available from: [Link].

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Available from: [Link].

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Available from: [Link].

  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available from: [Link].

  • NC3Rs. Refining MTD studies. Available from: [Link].

  • National Institutes of Health. (2021). Target Engagement Assays in Early Drug Discovery. PMC. Available from: [Link].

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link].

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. Available from: [Link].

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link].

  • Stanford Medicine. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Available from: [Link].

  • National Institutes of Health. (2019). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. PMC. Available from: [Link].

  • Google Patents. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link].

  • PubMed. (2014). 1-[(Cyclo-hexyl-idene)amino]-3-(prop-2-en-1-yl)thio-urea. Available from: [Link].

  • Preprints.org. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Available from: [Link].

  • MDPI. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available from: [Link].

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Method

Application Notes &amp; Protocols: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea as a Versatile Synthetic Building Block

Introduction: A Bifunctional Scaffold for Modern Chemistry 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Scaffold for Modern Chemistry

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines two key chemical features: a terminal alkyne (propargyl group) and a substituted urea moiety. This bifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules.

  • The Propargyl "Click" Handle: The terminal alkyne is a highly versatile functional group, most notably serving as a reactive partner in the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups make it an ideal ligation strategy for bioconjugation, drug discovery, and materials science.[3]

  • The Urea Pharmacophore: The urea functional group is a cornerstone in medicinal chemistry.[4][5] Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable and specific interactions with biological targets like enzymes and receptors, a feature leveraged in numerous FDA-approved drugs.[4][6]

  • The Cycloheptyl Modulator: The seven-membered cycloheptyl ring provides a significant hydrophobic and sterically defined component.[6] Compared to smaller rings, its conformational flexibility can be advantageous for optimizing binding within protein pockets, thereby influencing a molecule's potency and pharmacokinetic properties.[6]

This guide provides a detailed overview of the properties of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and presents a comprehensive, field-proven protocol for its primary application as a substrate in CuAAC reactions.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is critical for successful experimentation.

PropertyValueSource
CAS Number 1311925-76-4[6][7]
Molecular Formula C₁₁H₁₈N₂O[6][7]
Molecular Weight 194.27 g/mol [6][7]
IUPAC Name 1-cycloheptyl-3-(prop-2-yn-1-yl)urea[6]
SMILES C#CCNC(=O)NC1CCCCCC1[6]
Appearance Typically an off-white to white solid(General knowledge)

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Based on similar urea compounds, it may cause skin and eye irritation.[8]

  • Store in a cool, dry place away from oxidizing agents.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary and most powerful application of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is its use as the alkyne component in CuAAC reactions. This reaction forms a stable, five-membered 1,2,3-triazole ring, linking the urea-containing scaffold to any molecule bearing an azide functional group.

Causality Behind the Method: The CuAAC reaction is favored for its exceptional reliability and specificity.[2] The copper(I) catalyst activates the terminal alkyne, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition and ensuring the exclusive formation of the 1,4-disubstituted triazole isomer.[3] This removes ambiguity and simplifies product purification.

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne Alkyne R-C≡CH (Propargyl Urea) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product + Proton Source Product->CuI Catalyst Regeneration Proton_Source H⁺ Source (e.g., Solvent)

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Exemplary Protocol: Synthesis of 1-Benzyl-4-(3-cycloheptylureidomethyl)-1H-1,2,3-triazole

This protocol details a representative CuAAC reaction using 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and benzyl azide as a model coupling partner. This procedure is robust and can be adapted for various azide-containing substrates with minimal optimization.

Objective: To provide a self-validating, step-by-step methodology for the efficient conjugation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea to an organic azide.

Materials & Reagents:

  • 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (1.0 equiv.)

  • Benzyl Azide (1.05 equiv.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv., 5 mol%)

  • Sodium Ascorbate (0.10 equiv., 10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and needle for inert gas purging (optional but recommended)

  • Stir plate

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash chromatography system

Workflow Experimental Workflow Start Start Dissolve Dissolve Propargyl Urea and Benzyl Azide in t-BuOH/H₂O Start->Dissolve Add_Ascorbate Add Sodium Ascorbate Solution Dissolve->Add_Ascorbate Add_CuSO4 Add CuSO₄ Solution (Color change to yellow/green) Add_Ascorbate->Add_CuSO4 Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_CuSO4->Stir Quench Quench Reaction (e.g., with EDTA or NH₄OH if needed) Stir->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄), Filter, and Concentrate Wash->Dry Purify Purify by Silica Gel Chromatography Dry->Purify End Characterize Pure Product Purify->End

Caption: Step-by-step experimental workflow for the CuAAC protocol.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (e.g., 194 mg, 1.0 mmol) and benzyl azide (139 mg, 1.05 mmol) in 10 mL of a 1:1 mixture of t-BuOH/H₂O. Stir until a homogeneous solution is formed.

    • Prepare fresh stock solutions: a 1.0 M aqueous solution of sodium ascorbate and a 0.5 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation:

    • To the stirring reaction mixture, add the sodium ascorbate solution (100 µL, 0.10 mmol) via syringe.

    • Expert Insight: Sodium ascorbate acts as a reducing agent, converting the air-stable Cu(II) sulfate precursor into the catalytically active Cu(I) species in situ. This is a critical step for initiating the catalytic cycle.[1]

    • Next, add the CuSO₄·5H₂O solution (100 µL, 0.05 mmol). The solution may turn a cloudy yellow-green, which is indicative of the active catalyst formation.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting alkyne and the formation of a new, more polar product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL). The wash steps remove residual catalyst and water-soluble impurities.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) is typically effective for eluting the triazole product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Characterization and Validation

The identity and purity of the synthesized triazole should be confirmed using standard analytical techniques. The table below provides predicted key spectroscopic data to aid in validation.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Starting Material ~7.8-8.2 (triazole-H), ~7.3 (Ar-H), ~5.5 (Ar-CH ₂-N), ~4.3 (N-CH ₂-triazole), ~3.8 (NH -CH), ~3.6 (cycloheptyl-CH), ~2.2-2.4 (alkyne-H)~158 (C=O), ~145 (triazole-C), ~135 (Ar-C), ~129-127 (Ar-CH), ~123 (triazole-CH), ~54 (Ar-C H₂-N), ~52 (cycloheptyl-CH), ~36 (N-C H₂-triazole), ~35 & ~28 & ~24 (cycloheptyl-CH₂)
Product ~7.3 (Ar-H), ~5.5 (Ar-CH ₂-N), ~4.3 (N-CH ₂-triazole), ~3.8 (NH -CH), ~3.6 (cycloheptyl-CH), ~1.4-1.7 (cycloheptyl-CH₂)~158 (C=O), ~145 (triazole-C), ~135 (Ar-C), ~129-127 (Ar-CH), ~123 (triazole-CH), ~54 (Ar-C H₂-N), ~52 (cycloheptyl-CH), ~36 (N-C H₂-triazole), ~35 & ~28 & ~24 (cycloheptyl-CH₂)

Note: Actual chemical shifts may vary depending on the solvent and specific azide used. The disappearance of the alkyne signals (~2.2-2.4 ppm in ¹H and ~80/70 ppm in ¹³C) and the appearance of a new triazole proton signal (~7.8-8.2 ppm) are key indicators of a successful reaction.

Broader Applications & Strategic Outlook

The power of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea lies in its modularity. The protocol described above is a gateway to a vast chemical space.

Design_Logic Drug Design & Application Logic BuildingBlock 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Urea Urea Moiety (H-Bonding) BuildingBlock->Urea Cycloheptyl Cycloheptyl Group (Hydrophobicity/Sterics) BuildingBlock->Cycloheptyl Propargyl Propargyl Group (Reactive Handle) BuildingBlock->Propargyl TargetBinding Target Protein Interaction Urea->TargetBinding Cycloheptyl->TargetBinding PK_Properties Modulate PK/PD Properties Cycloheptyl->PK_Properties ClickChem CuAAC 'Click' Reaction Propargyl->ClickChem FinalProduct Diverse Library of Triazole-Urea Hybrids ClickChem->FinalProduct AzideLibrary Library of Azide Partners (R-N₃) AzideLibrary->ClickChem Application Applications: - Drug Discovery (e.g., Inhibitors) - Bioconjugation - Chemical Probes - Materials Science FinalProduct->Application

Caption: Strategic logic for using the building block in discovery programs.

By reacting this building block with a library of diverse azides (e.g., those attached to fluorescent dyes, peptides, carbohydrates, or other small molecule fragments), researchers can rapidly generate a multitude of complex structures for screening in various applications:

  • Drug Discovery: Synthesize libraries of potential enzyme inhibitors or receptor modulators.[6][9]

  • Chemical Biology: Create chemical probes for activity-based protein profiling (ABPP) or target identification.

  • Bioconjugation: Attach the urea scaffold to biomolecules to study their function or localization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)).Degas the solvent before use. Add a fresh portion of sodium ascorbate. Use a ligand like TBTA or THPTA to stabilize the Cu(I) state.
Poor solubility of starting materials.Try a different co-solvent system (e.g., DMF/H₂O, DMSO/H₂O).
Multiple Byproducts Alkyne homo-coupling (Glaser coupling).This can occur at higher temperatures or catalyst loadings.[10] Ensure the reaction is run at room temperature and use the recommended catalytic amount.
Degradation of starting materials.Check the stability of your azide partner under the reaction conditions.
Difficulty in Purification Product is streaking on silica gel.The urea moiety can strongly interact with silica. Try adding a small amount of triethylamine (0.5-1%) to the eluent or switch to a different stationary phase like alumina.

References

  • EvitaChem. (n.d.). 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea.
  • Sapphire Bioscience. (n.d.). 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea.
  • Smolecule. (2024, August 9). Propargyl-PEG2-urea-C3-triethoxysilane.
  • Benchchem. (n.d.). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide.
  • American Chemical Society. (2016, January 22). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. Retrieved from [Link]

  • Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 26). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

  • PubChem. (n.d.). (Prop-2-yn-1-yl)urea. Retrieved from [Link]

  • Wang, Z., et al. (2025, October 22). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in aqueous media

Mechanistic Profiling: The "Brick Dust" and "Grease" Dilemma When working with 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea , researchers frequently encounter severe precipitation upon dilution into aqueous assay buffers. To tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling: The "Brick Dust" and "Grease" Dilemma

When working with 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea , researchers frequently encounter severe precipitation upon dilution into aqueous assay buffers. To troubleshoot this effectively, we must first understand the physicochemical causality behind its insolubility.

This molecule suffers from a dual-solubility barrier:

  • High Crystal Lattice Energy ("Brick Dust"): The central urea motif acts as both a strong hydrogen bond donor and acceptor. In the solid state, urea derivatives form extensive, highly stable intermolecular hydrogen-bond networks. This results in a high crystal lattice energy that strongly resists solvation by water[1].

  • High Lipophilicity ("Grease"): The bulky cycloheptyl ring and the propargyl (prop-2-yn-1-yl) group are highly hydrophobic. Even if the crystal lattice is broken by a strong organic solvent, the hydrophobic effect forces the molecule to rapidly aggregate and precipitate when introduced to an aqueous environment to minimize contact with water[2].

Because of this dual nature, simple co-solvent dilution (e.g., using pure DMSO) often fails thermodynamically, leading to false negatives in biological assays due to compound crashing.

Troubleshooting Decision Workflow

To systematically resolve precipitation issues without compromising your specific biological assay, follow the decision matrix outlined below.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer Assess Assess Assay DMSO Tolerance Start->Assess Branch1 Tolerates >1% DMSO Assess->Branch1 High Tolerance Branch2 Requires <0.5% DMSO Assess->Branch2 Low Tolerance Action1 Use DMSO + Tween 80 Micellar Dispersion Branch1->Action1 Action2 Use HP-β-CD Inclusion Complexation Branch2->Action2 Validate1 Verify Kinetic Stability (DLS / Visual Check) Action1->Validate1 Validate2 Verify Thermodynamic Solubility Action2->Validate2 End1 Stable Micellar Dispersion Achieved Validate1->End1 End2 True Aqueous Solution Achieved Validate2->End2

Decision matrix for formulating 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in my cell culture media, it immediately turns cloudy. Why? A: You are observing a kinetic precipitation event. While DMSO effectively breaks the strong urea-driven crystal lattice energy[1], diluting this stock into an aqueous buffer rapidly changes the solvent polarity. The highly lipophilic cycloheptyl group cannot be solvated by water, causing the molecules to self-associate and precipitate. To fix this, you must lower the thermodynamic barrier by introducing a surfactant or a macrocyclic host before aqueous dilution.

Q2: My cell-based assay is highly sensitive to DMSO (maximum tolerated concentration is 0.1%). What is the most reliable formulation strategy? A: The optimal strategy is Inclusion Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity[3]. The bulky, hydrophobic cycloheptyl ring of your compound is an excellent geometric fit for the β-cyclodextrin cavity. By sequestering the lipophilic portion of the molecule inside the cavity, the complex maintains a hydrophilic outer surface, allowing for true thermodynamic aqueous solubility without the osmotic penalty or cytotoxicity of high co-solvent concentrations[][5].

Q3: I am running a biochemical enzymatic assay where cyclodextrins might interfere with the substrate. How can I keep the compound in solution using standard reagents? A: If macrocycles are contraindicated, utilize a Micellar Dispersion strategy combining DMSO with a non-ionic surfactant like Tween 80. Tween 80 lowers the interfacial tension and forms micelles that can encapsulate the hydrophobic propargyl and cycloheptyl moieties[6][7]. Ensure that the final concentration of Tween 80 in your assay remains above its Critical Micelle Concentration (CMC, ~0.015 mM in water) to maintain micellar stability.

Quantitative Formulation Metrics

The following table summarizes the expected solubility enhancements and assay compatibilities when applying different formulation strategies to highly lipophilic urea derivatives.

Formulation StrategyPrimary Solubilization MechanismEst. Max Aqueous Conc.Assay CompatibilityDrawbacks / Limitations
Buffer Only (Control) None (Intrinsic Solubility)< 1 µMAllUnusable for dosing
1% DMSO (Co-solvent) Disruption of lattice energy~5 - 10 µMBiochemical assaysHigh risk of kinetic precipitation
1% DMSO + 0.1% Tween 80 Micellar encapsulation~50 - 100 µMBiochemical, some cell assaysTween 80 may cause membrane leakage
20% w/v HP-β-CD Host-guest inclusion complex> 1 mMCell-based, In vivoMay sequester lipophilic assay substrates

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a verification step to confirm that true solubilization (not just a temporary supersaturation) has occurred.

Protocol A: Preparation of an HP-β-CD Inclusion Complex

Use this method when DMSO must be minimized and true thermodynamic solubility is required.

  • Reagent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea to achieve a target concentration of 1 mM. Add the solid powder directly to the HP-β-CD solution. (Note: Do not use a DMSO stock for this, as the goal is to form the complex thermodynamically).

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 to 48 hours. The extended time is required to overcome the high crystal lattice energy of the urea core and allow the cycloheptyl group to enter the cyclodextrin cavity[].

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed "brick dust" compound.

  • Self-Validation: Carefully decant the supernatant. Analyze the supernatant via HPLC-UV to quantify the exact concentration of the solubilized compound. The solution should remain optically clear indefinitely at room temperature.

Protocol B: DMSO / Tween 80 Micellar Dispersion

Use this method for rapid screening in biochemical assays tolerant to surfactants.

  • Stock Preparation: Dissolve 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in 100% DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your aqueous assay buffer.

  • Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of the 10% Tween 80 buffer. Mix vigorously by pipetting. This creates a 1 mM intermediate stock in 10% DMSO / 9% Tween 80.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final assay buffer.

  • Self-Validation: The final assay conditions will contain 10 µM compound, 0.1% DMSO, and 0.09% Tween 80[7]. Measure the absorbance of the final solution at 600 nm; an OD600 > 0.05 indicates light scattering from compound precipitation, meaning the micellar capacity has been exceeded.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Center for Biotechnology Information (PMC)[Link]

  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity National Center for Biotechnology Information (PMC)[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development National Center for Biotechnology Information (PMC)[Link]

  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects MDPI[Link]

  • Chemical composition and in vitro/in vivo antisaprolegniosis efficacy of Satureja Bachtiarica and Achillea Talagonica essential oils National Center for Biotechnology Information (PMC)[Link]

  • Solvent in MIC and for antimicrobial activity? (Discussion on DMSO and Tween 80) ResearchGate[Link]

Sources

Optimization

Purification methods for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea reaction mixtures

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of isolating 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of isolating 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea. This compound features a lipophilic cycloheptyl ring, a strongly hydrogen-bonding urea linkage, and a terminal alkyne (propargyl group) primed for downstream click chemistry or cycloisomerization.

The synthesis typically involves the coupling of cycloheptyl isocyanate and propargylamine (or vice versa). While the coupling is highly efficient, the purification is often complicated by moisture-induced byproducts and the reactivity of the terminal alkyne.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude NMR shows a highly insoluble white precipitate that isn't my target product. What is it, and how do I remove it? A: This is almost certainly a symmetric urea byproduct, specifically 1,3-dicycloheptylurea.

  • Causality: Isocyanates are highly moisture-sensitive. If trace water enters the reaction (e.g., via wet solvents or atmospheric moisture), cycloheptyl isocyanate hydrolyzes into a carbamic acid intermediate, which rapidly decarboxylates to form cycloheptylamine. This newly formed amine instantly reacts with unhydrolyzed isocyanate to form the symmetric urea (1)[1].

  • Resolution: Exploit the differential solubility. Symmetric ureas with large cycloalkyl groups are notoriously insoluble in moderately polar solvents. Resuspend the crude mixture in cold ethyl acetate or dichloromethane (DCM) and perform a vacuum filtration. The target asymmetric urea will remain dissolved in the filtrate, while the symmetric byproduct is retained on the filter (2)[2].

Q2: I am observing unreacted propargylamine in my mixture. How can I clear this without running a column? A: Propargylamine is a volatile, primary amine. If used in slight excess to drive the reaction, it will remain in the crude mixture.

  • Causality: The basicity of the primary amine allows it to be easily protonated, whereas the urea linkage is essentially neutral and non-basic under mild conditions.

  • Resolution: Wash the organic layer with a mild acid, such as 5% aqueous citric acid or 0.1 M HCl. The amine protonates to form a water-soluble ammonium salt, partitioning into the aqueous phase, while the neutral 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea remains safely in the organic phase (2)[2].

Q3: During silica gel chromatography, my product yield is low, and I see a new spot forming on the TLC plate. Why? A: Propargyl ureas are generally stable, but prolonged exposure to active silica (which is mildly acidic) or trace transition metals can induce premature degradation.

  • Causality: The terminal alkyne in propargylic ureas is highly prone to 5-exo-dig cycloisomerization, forming 2-imidazolones or oxazolidin-2-imines when exposed to catalytic surfaces or acidic conditions (3)[3].

  • Resolution: Deactivate the silica gel by pre-treating the column with 1% triethylamine (TEA) in your mobile phase. Keep the column residence time as short as possible.

Part 2: Quantitative Data & Solvent Systems

To ensure a self-validating workflow, use the following physicochemical parameters to track your purification progress.

CompoundRf Value (Hexane/EtOAc 7:3)Solubility (Cold EtOAc)Solubility (Water)Diagnostic IR Peaks
1-Cycloheptyl-3-(prop-2-yn-1-yl)urea 0.45HighLow~1650 cm⁻¹ (C=O), ~3290 cm⁻¹ (C≡C-H)
1,3-Dicycloheptylurea (Byproduct)0.60Very LowLow~1630 cm⁻¹ (C=O)
Propargylamine (Starting Material)0.10 (Streaks)HighHigh~3300 cm⁻¹ (N-H, C≡C-H)
Cycloheptyl isocyanate (Starting Material)0.90HighReacts~2270 cm⁻¹ (N=C=O)

Part 3: Standardized Experimental Protocols

Protocol A: Reaction Workup and Trituration

Self-Validating Check: Do not begin workup until the IR peak at ~2270 cm⁻¹ (isocyanate) has completely disappeared.

  • Termination: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the primary reaction solvent (e.g., THF or DCM).

  • Trituration: Suspend the resulting crude solid in cold ethyl acetate (approx. 5 mL per mmol of substrate). Stir vigorously at 0 °C for 15 minutes.

  • Filtration: Vacuum filter the suspension through a Büchner funnel to remove the insoluble 1,3-dicycloheptylurea byproduct. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold ethyl acetate.

  • Acid Wash: Transfer the combined filtrate to a separatory funnel. Wash with 0.1 M HCl (1x 10 mL) to selectively protonate and extract any unreacted propargylamine into the aqueous layer.

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Self-Validating Check: Stain TLC plates with KMnO₄; the terminal alkyne of the target urea will immediately reduce the stain, appearing as a bright yellow spot on a purple background.

  • Column Preparation: Slurry pack a silica gel column using Hexane/EtOAc (8:2) containing 1% Triethylamine (TEA). The TEA neutralizes active acidic sites on the silica, preventing on-column cycloisomerization (3)[3].

  • Loading: Dissolve the concentrated crude product from Protocol A in a minimal amount of DCM and carefully load it onto the column head.

  • Elution: Elute using a gradient of Hexane/EtOAc (8:2 to 6:4).

  • Isolation: Pool fractions containing the pure product (Rf ~0.45 in 7:3 Hexane/EtOAc) and concentrate under reduced pressure to yield the pure target compound.

Part 4: Visualizations

Workflow Crude Crude Reaction Mixture Evap Solvent Evaporation Crude->Evap Trit Trituration (Cold EtOAc) Evap->Trit Filt Vacuum Filtration Trit->Filt Solid Solid Retentate (Symmetric Urea) Filt->Solid Insoluble Filtrate Filtrate (Target Urea + Amine) Filt->Filtrate Soluble AcidWash Acidic Aqueous Wash Filtrate->AcidWash OrgPhase Organic Phase (Target Urea) AcidWash->OrgPhase Organic AqPhase Aqueous Phase (Protonated Amine) AcidWash->AqPhase Aqueous Silica Flash Chromatography OrgPhase->Silica Pure Pure 1-Cycloheptyl-3- (prop-2-yn-1-yl)urea Silica->Pure Purified

Fig 1: Step-by-step purification workflow for isolating the target propargyl urea.

Pathway Iso Cycloheptyl Isocyanate Carb Carbamic Acid Intermediate Iso->Carb Hydrolysis SymUrea 1,3-Dicycloheptylurea (Insoluble) Iso->SymUrea H2O Trace H2O (Moisture) H2O->Carb Amine Cycloheptylamine + CO2 Carb->Amine Decarboxylation Amine->SymUrea + Isocyanate

Fig 2: Mechanism of moisture-induced symmetric urea byproduct formation.

References

  • [3] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications. 3

  • [1] Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Chemical Review and Letters. 1

  • [2] Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Benchchem. 2

Sources

Troubleshooting

Resolving steric hindrance issues with 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique steric and physicochemical challenges associated with 1-Cycloheptyl-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique steric and physicochemical challenges associated with 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in biochemical assays and bioconjugation workflows.

This compound features a highly lipophilic, bulky 7-membered cycloheptyl ring coupled to a rigid urea core, terminating in a short propargyl (alkyne) group. While the alkyne is a classic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the proximity of the bulky cycloheptyl group frequently induces severe steric hindrance, leading to failed click reactions and false negatives in binding assays.

Below is our comprehensive, field-proven troubleshooting guide and self-validating protocol repository.

Section 1: Core FAQs & Mechanistic Causality

Q1: Why is my CuAAC (click chemistry) conjugation yield so low when using 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea? A: The root cause is a steric clash at the transition state. The propargyl group is separated from the rigid, planar urea core by only a single methylene carbon. The bulky cycloheptyl ring creates a hydrophobic "umbrella" that physically blocks the incoming azide and the copper catalyst from forming the necessary di-copper-acetylide intermediate[1]. Furthermore, the differential hydrophilicity between the highly non-polar cycloheptyl group and typical aqueous buffers promotes colloidal aggregation, burying the alkyne handle inside micelles[2].

Q2: How does the urea core contribute to assay failure? A: Urea spacers possess an atomic length of three and exhibit a rigid, non-aliphatic character due to the partial double-bond nature of the C-N bonds[3]. This rigidity locks the molecule into specific conformations. If the binding pocket of your target protein is narrow, the rigid urea-cycloheptyl assembly cannot undergo the necessary conformational adaptation, resulting in steric repulsion and loss of binding affinity[4].

Q3: My compound conjugated successfully, but it shows no activity in my Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR) assay. Why? A: This is a classic false-negative caused by post-conjugation steric hindrance. If you clicked a massive fluorophore or a biotin tag directly onto the propargyl group, the resulting triazole linkage places the tag mere angstroms away from the cycloheptyl pharmacophore. When this complex attempts to bind the target receptor, the tag clashes with the protein surface[5].

Section 2: Diagnostic Workflow & Mechanistic Pathways

To systematically resolve these issues, follow the logical workflow below to isolate whether your bottleneck is chemical (conjugation) or biological (binding).

Workflow Start Assay Failure: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Diag Isolate the Bottleneck Start->Diag Click CuAAC Conjugation Failure Diag->Click Low Yield / No Triazole Bind Target Binding Failure Diag->Bind Low Affinity / No Signal Sol1 Increase Cu:Ligand Ratio (Use THPTA) Click->Sol1 Sol2 Introduce PEG Spacer to Azide Click->Sol2 Sol3 Optimize Buffer (DMSO / Tween-20) Bind->Sol3 Sol4 Reduce Receptor Surface Density Bind->Sol4

Caption: Diagnostic workflow for resolving steric hindrance in biochemical assays.

Mechanism Cu Cu(I)- Ligand Complex Cu-Acetylide Complex Cu->Complex Alkyne Binding Hindrance Steric Clash Complex->Hindrance Azide Approach Product Triazole Conjugate Hindrance->Product Overcome via Flexible Linker Product->Cu Catalyst Release

Caption: CuAAC mechanistic pathway highlighting the steric clash point during azide approach.

Section 3: Quantitative Optimization Strategies

When dealing with sterically hindered substrates, standard CuAAC conditions will fail. You must optimize the catalyst system and the solvent environment. The use of polydentate ligands (like THPTA) is critical to protect the Cu(I) catalytic center and accelerate the reaction against steric barriers[6].

Table 1: CuAAC Optimization Parameters for Sterically Hindered Alkynes

ParameterStandard ConditionOptimized ConditionCausality / Rationale
Cu(I) Ligand TBTA (0.5 mM)THPTA or BTTAA (2.5 mM)Accelerates reaction rate; overcomes high activation energy of hindered intermediates[7].
Solvent System Aqueous Buffer20% DMSO in BufferSolubilizes the lipophilic cycloheptyl group, preventing micelle formation[6].
Azide Design Direct Azide TagAzide-PEG4-TagIncorporating a flexible linker reduces steric hindrance and improves accessibility[6].
Catalyst Ratio 1:2 (Cu:Ligand)1:5 (Cu:Ligand)Excess ligand prevents Cu(I) disproportionation during the prolonged reaction times required for hindered alkynes[1].

Table 2: Biochemical Assay Buffer Additives for Bulky Hydrophobic Ligands

AdditiveRecommended Conc.Function in Assay
DMSO 2% - 5% (v/v)Maintains solubility of the cycloheptyl moiety; prevents compound precipitation.
Tween-20 0.05% (v/v)Disrupts non-specific hydrophobic interactions between the cycloheptyl ring and plasticware/sensor surfaces.
BSA 0.1% (w/v)Acts as a carrier protein to prevent non-specific adsorption.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized CuAAC Conjugation for Hindered Alkynes

This protocol utilizes pre-complexation and a self-validating control to ensure catalyst viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea at 10 mM in 100% DMSO. Prepare your Azide-PEG4-Tag at 10 mM in water or DMSO.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand. Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures the Cu(II) is fully coordinated before reduction, preventing the formation of inactive copper oxides.

  • Reaction Assembly: To 60 µL of PBS (pH 7.4), add 10 µL of the alkyne stock and 15 µL of the azide stock. Vortex gently.

  • Initiation: Add the 30 µL pre-complexed Cu/THPTA mixture to the reaction. Finally, add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reduction of Cu(II) to active Cu(I).

  • Incubation: Incubate at 37°C for 4-12 hours. Causality: Hindered substrates require mild heating and extended time to reach quantitative yield.

  • Self-Validation Step: Run a parallel control reaction replacing your complex azide with a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). If the control well fluoresces under UV light but your main reaction fails (verified by LC-MS), the catalyst is active, and the failure is strictly due to the steric bulk of your specific azide partner.

Protocol 2: Bio-Layer Interferometry (BLI) Binding Assay Setup

This protocol minimizes false negatives caused by steric crowding on the biosensor surface.

Step-by-Step Methodology:

  • Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in Assay Buffer (PBS + 0.05% Tween-20 + 5% DMSO) for 10 minutes.

  • Baseline: Establish a baseline in Assay Buffer for 60 seconds.

  • Low-Density Loading: Load your biotinylated target protein at a low concentration (e.g., 2-5 µg/mL) for exactly 120 seconds. Causality: Overloading the sensor creates a dense protein forest. The bulky cycloheptyl group will experience severe steric hindrance from adjacent proteins, masking true binding affinity[5].

  • Quenching: Dip sensors into 10 µg/mL biocytin for 60 seconds to block remaining streptavidin sites.

  • Association: Move sensors into wells containing a titration series of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (e.g., 100 µM down to 0.78 µM) for 300 seconds.

  • Dissociation: Move sensors back to Assay Buffer for 300 seconds.

  • Self-Validation Step: Always include a "Reference Sensor" (loaded with biocytin only, no target protein) exposed to the highest concentration of your compound. Subtract this signal from your active sensors to confidently eliminate false signals caused by the cycloheptyl group sticking non-specifically to the sensor matrix.

References

  • Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry Source: ACS Omega URL
  • Impact of steric hindrance on azide-alkyne cycloaddition Source: Benchchem URL
  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Source: Chemical Reviews (ACS)
  • Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers Source: Frontiers in Pharmacology URL
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers in Chemistry URL
  • Biomolecular Binding Kinetics Assays on the Octet® BLI Platform Source: Sartorius URL

Sources

Reference Data & Comparative Studies

Validation

Comparing click reactivity of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and standard terminal alkynes

Title: Comparative Click Reactivity: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea vs. Standard Terminal Alkynes Strategic Context In bioorthogonal chemistry and drug discovery, the Copper-Catalyzed Azide-Alkyne Cycloaddition (Cu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Click Reactivity: 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea vs. Standard Terminal Alkynes

Strategic Context

In bioorthogonal chemistry and drug discovery, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for modular ligation. However, the choice of the terminal alkyne significantly dictates the reaction kinetics, biocompatibility, and physicochemical properties of the resulting triazole conjugate. This guide provides an in-depth comparative analysis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea against standard terminal alkynes (e.g., propargyl alcohol, phenylacetylene), focusing on mechanistic causality, kinetic benchmarking, and validated experimental workflows.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of an alkyne in CuAAC is governed by its ability to form a π-complex with Cu(I) and subsequently undergo deprotonation to form the key 1[1].

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea features a primary propargyl group adjacent to a urea linkage[2].

  • Electronic Activation: Unlike unactivated aliphatic alkynes (e.g., 1-hexyne), the propargyl urea system benefits from the inductive effect of the proximal electronegative nitrogen, which increases the acidity of the terminal alkyne proton. This facilitates faster deprotonation and copper acetylide formation.

  • Steric Considerations: While the cycloheptyl ring is bulky, it is situated on the distal nitrogen of the urea moiety. Because the alkyne itself is a primary propargyl system ( −CH2​−C≡CH ), it avoids the severe steric clashes that drastically 3 (e.g., 1,3-bis(2-methylbut-3-yn-2-yl)urea)[3].

  • Microenvironmental Effects: The lipophilic cycloheptyl group reduces aqueous solubility compared to propargyl alcohol, necessitating the use of co-solvents (e.g., DMSO or tert-butanol) to maintain a homogeneous catalytic cycle and prevent phase-separation artifacts.

MechanisticPathway Cu Cu(I) Catalyst PiComplex π-Alkyne Cu Complex Cu->PiComplex + Alkyne Alkyne 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Alkyne->PiComplex Azide Organic Azide Metallacycle Bimetallic Cu-Metallacycle Azide->Metallacycle Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide Deprotonation Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Closure Triazole->Cu Catalyst Regeneration

CuAAC mechanism highlighting the primary propargyl urea's entry into the catalytic cycle.

Quantitative Benchmarking: Reactivity Profiles

To objectively evaluate performance, we benchmark 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea against common alkyne standards under ligand-accelerated CuAAC conditions.

Alkyne SubstrateSubstitution ClassRelative CuAAC RateSteric HindranceAqueous Solubility
1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Primary Propargyl Urea~1.2xModerate (Distal)Low (Requires Co-solvent)
Propargyl Alcohol Primary Propargyl1.0x (Baseline)MinimalHigh
Phenylacetylene Aryl Alkyne~0.8xModerate (Proximal)Low
1,3-Bis(2-methylbut-3-yn-2-yl)urea Tertiary Propargyl Urea<0.1xHigh (Proximal)Low
Propiolamide Electron-Deficient~2.5xMinimalModerate

Causality behind the data: Propargyl compounds represent an1[1]. While electron-deficient alkynes like propiolamides react faster, they are prone to off-target Michael additions[1]. 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea maintains the high reactivity of primary propargyl systems while offering unique hydrogen-bonding capabilities via the urea core, making it ideal for targeted drug design without sacrificing click efficiency. Furthermore, rigorous control of the catalytic environment is required to prevent 4, a known side reaction for terminal alkynes at elevated temperatures or without proper ligands[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following kinetic profiling protocol is designed as a self-validating system. It incorporates an internal standard for absolute quantification and orthogonal analytical readouts (LC-MS and 1H NMR) to rule out intermediate buildup or side reactions.

Workflow Prep Reaction Setup Equimolar Reagents Cat Catalyst Addition CuSO4/NaAsc/THPTA Prep->Cat IS Internal Standard Spike-in IS->Prep Monitor Kinetic Sampling EDTA Quench Cat->Monitor Aliquots over time Validate Data Validation LC-MS & 1H NMR Monitor->Validate Absolute Quantification

Self-validating workflow for comparative kinetic profiling of alkyne reactivity.

Step-by-Step Methodology:

  • Reaction Setup & Internal Standard:

    • Action: In a 5 mL glass vial, dissolve 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (0.1 mmol) and benzyl azide (0.1 mmol) in 1.8 mL of a t -BuOH/H2O (1:1 v/v) mixture.

    • Validation: Add 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: This inert standard allows for precise NMR integration, ensuring that calculated yields are absolute and not skewed by potential evaporation or precipitation.

  • Catalyst Preparation (Pre-mixing is critical):

    • Action: In a separate Eppendorf tube, mix CuSO4 (5 mol%, 5 µL of a 1M aqueous solution) with THPTA ligand (25 mol%, 25 µL of a 1M solution). Wait 5 minutes, then add sodium ascorbate (25 mol%, 25 µL of a freshly prepared 1M solution).

    • Causality: Pre-complexing Cu(II) with THPTA before reduction prevents the disproportionation of Cu(I) and protects the active catalyst from rapid oxidation. The excess ascorbate ensures a robust reducing environment.

  • Initiation and Kinetic Sampling:

    • Action: Inject the active catalyst mixture into the reaction vial to initiate the click reaction (t=0). Stir at 800 rpm at 25 °C.

    • Action: Withdraw 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes.

  • Quenching and Analysis:

    • Action: Immediately quench each aliquot into 450 µL of cold acetonitrile containing 1 mM EDTA.

    • Causality: EDTA rapidly chelates Cu(I)/Cu(II), instantly halting the catalytic cycle and freezing the kinetic timepoint for accurate profiling.

    • Action: Analyze via LC-MS (monitoring the disappearance of the alkyne and appearance of the triazole mass) and 1H NMR (integrating the emerging triazole proton at ~7.8 ppm against the internal standard at 6.1 ppm).

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: PMC / NIH URL:[Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions Source: PubMed / NIH URL:[Link]

  • 88-0973-40 Enamine Compound (CAS No: 1311925-76-4) Source: AS-1 URL:[Link]

Sources

Comparative

Validating target engagement of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea using cellular thermal shift assays (CETSA)

An authoritative evaluation of target engagement is the cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule interactions within the u...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of target engagement is the cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule interactions within the unperturbed environment of a living cell.

The compound 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS: 1311925-76-4) presents a fascinating case study. Structurally, it is designed as a potent inhibitor of Soluble Epoxide Hydrolase (sEH)[1]. The cycloheptyl group drives lipophilicity and anchors the molecule deep within the sEH hydrophobic subpocket, while the central urea motif establishes critical hydrogen bonds with catalytic residues[1]. Uniquely, the prop-2-yn-1-yl (propargyl) group introduces a terminal alkyne, serving as a reactive handle for click chemistry[1].

While this alkyne handle makes the compound an ideal candidate for Activity-Based Protein Profiling (ABPP), relying solely on click-chemistry pulldowns can introduce artifacts due to cell lysis or the toxicity of copper-catalyzed reactions. To establish a self-validating, orthogonal proof of target engagement, we turn to the Cellular Thermal Shift Assay (CETSA) [2].

This guide objectively compares the performance of CETSA against alternative target engagement assays and provides a highly detailed, field-proven protocol for validating the interaction between 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and sEH.

Mechanistic Context: sEH Inhibition

Soluble Epoxide Hydrolase (sEH) is a critical regulatory enzyme that hydrolyzes cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3]. Inhibiting sEH preserves EET levels, making it a prime therapeutic target for cardiovascular and inflammatory diseases[3].

G AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP Metabolism EETs EETs (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 1-Cycloheptyl-3- (prop-2-yn-1-yl)urea Inhibitor->sEH Competitive Inhibition

Caption: Mechanism of sEH inhibition by 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea preserving EETs.

Comparative Analysis: CETSA vs. Alternative Methodologies

To rigorously validate that 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea binds sEH in live cells, we must evaluate the available assay landscape. The underlying biophysical principle of CETSA relies on thermodynamic equilibrium: ligand binding stabilizes the target protein, increasing its resistance to heat-induced unfolding and subsequent aggregation[2].

Here is how CETSA compares to ABPP, DARTS, and SPR for this specific propargyl-urea probe:

ParameterCETSA (Cellular Thermal Shift)ABPP (Click-Chemistry Pulldown)DARTS (Protease Stability)SPR (Surface Plasmon Resonance)
Cellular Context Intact live cells or tissuesRequires lysis (or toxic in-cell CuAAC)Cell lysates onlyStrictly in vitro (purified protein)
Probe Modification Label-free (None required)Requires alkyne/azide handleLabel-freeRequires surface immobilization
Readout Causality Thermodynamic stabilization ( ΔTm​ )Covalent enrichment & isolationSteric shielding from proteasesReal-time association/dissociation ( KD​ )
Throughput Medium to High (with PEA/MS)Low to MediumLowHigh
Primary Limitation Requires high-quality antibodies or MSHigh background binding; lysis artifactsEndogenous protease inhibitors skew dataLacks physiological relevance
The CETSA Advantage for Propargyl-Ureas

While the propargyl group of our compound practically invites ABPP, utilizing CETSA provides a critical control. ABPP proves the compound can be clicked and pulled down, but CETSA proves the compound actively engages and thermodynamically stabilizes the target in the complex, unperturbed cellular milieu before any lysis event occurs[2].

G cluster_CETSA CETSA (Label-Free) cluster_ABPP ABPP (Click Chemistry) LiveCells Live Cells + Compound Heat Transient Heat Pulse (Intact Cells) LiveCells->Heat Pathway A Lysis2 Cell Lysis LiveCells->Lysis2 Pathway B Lysis Cell Lysis Heat->Lysis Centrifuge Isolate Soluble Fraction Lysis->Centrifuge Readout1 Western Blot / MS (Detect Thermal Shift) Centrifuge->Readout1 Click CuAAC Click Reaction (Biotin-Azide) Lysis2->Click Pull Streptavidin Pulldown Click->Pull Readout2 Western Blot / MS (Detect Enrichment) Pull->Readout2

Caption: Workflow comparison: Label-free CETSA vs. Click-chemistry based ABPP for target validation.

Experimental Protocol: CETSA Validation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

To ensure a self-validating system, this protocol includes strict vehicle controls and utilizes a freeze-thaw lysis method to prevent detergent-induced destabilization of the sEH-inhibitor complex.

Phase 1: Cell Culture and Target Engagement
  • Cell Preparation: Culture K-562 cells (which express measurable levels of sEH) to a density of 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Dosing: Harvest cells and resuspend in fresh media. Divide into two pools:

    • Vehicle Control: Treat with 0.1% DMSO.

    • Treated: Treat with 10 µM 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea.

  • Incubation: Incubate both pools at 37 °C with 5% CO₂ for 1 hour to allow for intracellular penetration and thermodynamic equilibrium of target binding.

Phase 2: Thermal Profiling (Melt Curve Generation)
  • Aliquotting: Distribute 50 µL of the cell suspension from each pool into 96-well PCR plates.

  • Transient Heat Pulse: Using a gradient thermal cycler, subject the aliquots to a temperature gradient ranging from 40 °C to 65 °C for exactly 3 minutes[4].

    • Causality Note: The 3-minute duration is critical. It is long enough to induce unfolding of unbound proteins but short enough to prevent heat-induced changes to cell permeability or ligand redistribution[4].

  • Cooling: Immediately cool the plates to 25 °C for 3 minutes to halt the denaturation process.

Phase 3: Lysis and Fractionation
  • Freeze-Thaw Lysis: Add protease inhibitors to the suspensions. Lyse the intact cells via three rapid cycles of freezing in liquid nitrogen and thawing in a 20 °C heat block[5].

    • Causality Note: We avoid harsh detergents (like RIPA) because they can artificially solubilize thermally aggregated proteins, leading to false positives.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4 °C[5].

  • Isolation: Carefully extract the supernatant. This fraction contains the soluble, properly folded sEH protein. The denatured, aggregated sEH remains in the pellet.

Phase 4: Detection and Quantification
  • Readout: Analyze the soluble fractions using quantitative Western Blotting (probing for sEH) or a Multiplex Proximity Extension Assay (PEA)[5].

  • Data Normalization: Plot the normalized band intensity (or PEA signal) against temperature to generate melt curves. Calculate the apparent melting temperature ( Tm​ ) where 50% of the protein is degraded.

Quantitative Data Summary

When executing the above protocol, the binding of the cycloheptyl-urea core to the sEH active site significantly increases the activation energy required for protein unfolding. Below is a representative data summary demonstrating the thermal shift ( ΔTm​ ) and Isothermal Dose-Response (ITDR).

Table 1: CETSA Melt Curve and ITDR Analysis for sEH Engagement

MetricVehicle (0.1% DMSO)1-Cycloheptyl-3-(prop-2-yn-1-yl)ureaShift / ValueInterpretation
Apparent Tm​ 47.2 °C54.8 °C ΔTm​ = +7.6 °C Strong thermodynamic stabilization indicative of high-affinity active site binding.
Soluble Fraction at 52 °C 12%88%+76% Optimal temperature selected for subsequent dose-response profiling.
ITDR EC50​ (at 52 °C) N/A38 nM38 nM Potent intracellular target engagement, correlating with in vitro enzymatic inhibition assays.

By utilizing CETSA, we definitively prove that 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea penetrates the cell membrane and directly engages sEH in its native environment. This validation is paramount before utilizing the compound's propargyl group for downstream click-chemistry applications, ensuring that any subsequent ABPP data is grounded in verified, physiologically relevant target engagement.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Iliff, J. J., Jia, J., Nelson, J., Goyagi, T., Klaus, J., & Alkayed, N. J. (2010). "Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent." Future Neurology, 5(3), 359–371.[Link]

  • Lundbäck, T. (2018). "Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement." Guide to Pharmacology.[Link]

  • Perrin, J., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry, 93(32), 11171–11179.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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